molecular formula C14H19NO4 B164759 (S)-2-(Boc-amino)-2-phenylpropanoic acid CAS No. 802541-88-4

(S)-2-(Boc-amino)-2-phenylpropanoic acid

Cat. No. B164759
M. Wt: 265.3 g/mol
InChI Key: WOGUASPHMADVMU-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-(Boc-amino)-2-phenylpropanoic acid” is a compound that involves the use of Boc (tert-butyl carbamate) as a protecting group for amino functions . Protecting groups like Boc play a pivotal role in the synthesis of multifunctional targets, and they are often used when there’s a need to protect an amino function . Boc protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .


Synthesis Analysis

The formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .


Molecular Structure Analysis

The 3D structure of Boc-compounds, including one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed in both molecules .


Chemical Reactions Analysis

Boc protection plays a significant role in the synthesis of multifunctional targets, and issues related to their protection become prominent . Primary amines are unique because they can accommodate two such groups . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Scientific Research Applications

  • Boronic Acids in Sensing Applications

    • Application : Boronic acids, which have similar reactivity to the Boc-group in your compound, are increasingly used in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
    • Method : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
    • Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
  • Dual Protection of Amino Functions

    • Application : Protecting groups play a pivotal role in the synthesis of multifunctional targets. As amino functions often occur in this context, issues related to their protection become prominent .
    • Method : This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
    • Results : Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

Future Directions

There is a compelling need for new peptide synthesis technologies which do not damage the environment, and so there is increased focus on organic solvent-free methods of peptide synthesis using environmentally friendly solvents, such as water . The use of water-dispersible Boc-amino acid nanoparticles in combination with microwave irradiation aimed at reducing reaction time and increasing reaction yield is a promising future direction .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-13(2,3)19-12(18)15-14(4,11(16)17)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,15,18)(H,16,17)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGUASPHMADVMU-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](C1=CC=CC=C1)(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(Boc-amino)-2-phenylpropanoic acid

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